p-Nitrobenzylidene tert-butylamine
Overview
Description
p-Nitrobenzylidene tert-butylamine: is an organic compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . It is characterized by the presence of a nitro group attached to a benzylidene moiety, which is further linked to a tert-butylamine group. This compound is known for its applications in various chemical reactions and research fields.
Scientific Research Applications
Chemistry: p-Nitrobenzylidene tert-butylamine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used in the study of enzyme inhibition and protein-ligand interactions. Its derivatives are explored for their potential as enzyme inhibitors .
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including antimicrobial and anticancer activities .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrobenzylidene tert-butylamine typically involves the condensation reaction between p-nitrobenzaldehyde and tert-butylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond between the aldehyde and the amine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Nitrobenzylidene tert-butylamine can undergo oxidation reactions, leading to the formation of corresponding nitro compounds.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of p-Aminobenzylidene tert-butylamine.
Substitution: Formation of substituted benzylidene derivatives.
Mechanism of Action
The mechanism of action of p-Nitrobenzylidene tert-butylamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
- p-Nitrobenzylidene aniline
- p-Nitrobenzylidene methylamine
- p-Nitrobenzylidene ethylamine
Comparison: p-Nitrobenzylidene tert-butylamine is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and stability. Compared to its analogs, this compound exhibits different physicochemical properties and reactivity patterns, making it suitable for specific applications in organic synthesis and research .
Properties
IUPAC Name |
N-tert-butyl-1-(4-nitrophenyl)methanimine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-11(2,3)12-8-9-4-6-10(7-5-9)13(14)15/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCRPTQYJYKZDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=CC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
718-36-5 | |
Record name | p-Nitrobenzylidene-tert-butylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000718365 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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